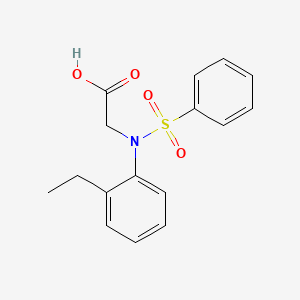
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structural features of this compound make it a compound of interest for researchers and industrial chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-ethylphenylamine with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Base: Bases like triethylamine or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfonic acids or sulfoxides.
Reduction: Could produce amines or alcohols.
科学研究应用
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Altering molecular pathways: Affecting signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
- N-(2-methylphenyl)-N-(phenylsulfonyl)glycine
- N-(2-ethylphenyl)-N-(methylsulfonyl)glycine
- N-(2-ethylphenyl)-N-(phenylsulfonyl)alanine
Uniqueness
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
生物活性
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is a compound of interest due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 2-ethylphenylamine with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:
- Solvent : Common solvents like dichloromethane or toluene.
- Base : Triethylamine or sodium hydroxide.
- Temperature : Conducted at room temperature or slightly elevated temperatures.
For industrial applications, methods may be optimized for higher yields using continuous flow reactors and purification techniques such as recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in metabolic pathways associated with inflammation and infection.
- Receptor Modulation : It may also interact with specific receptors, altering signal transduction pathways that are crucial for cellular responses .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
Antimicrobial Activity
The sulfonamide structure of this compound suggests potential antibacterial properties. Preliminary studies indicate that it may inhibit bacterial growth by interfering with folate synthesis, a common mechanism among sulfonamides .
Anti-inflammatory Effects
Case studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. Research has shown that it can reduce inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Studies
- Study on Aldose Reductase Inhibition :
- Anti-inflammatory Activity in Animal Models :
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-13-8-6-7-11-15(13)17(12-16(18)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUMXWSGCJLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














